molecular formula C7H6IN3 B3237309 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1386457-82-4

3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No. B3237309
CAS RN: 1386457-82-4
M. Wt: 259.05 g/mol
InChI Key: HQEXSKOLTYFXQM-UHFFFAOYSA-N
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Description

3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the CAS Number: 1630907-17-3 . It has a molecular weight of 259.05 . It is a solid substance stored at refrigerator temperatures .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in various studies . These reactions are systematized according to the method to assemble the pyrazolopyridine system . The reactions involve the use of various catalysts and conditions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 259.05 .

Safety and Hazards

The safety information for 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

properties

IUPAC Name

3-iodo-5-methyl-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-2-5-6(3-9-4)10-11-7(5)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEXSKOLTYFXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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